molecular formula C11H20N2O3 B608568 Libramycin A CAS No. 51746-00-0

Libramycin A

Numéro de catalogue: B608568
Numéro CAS: 51746-00-0
Poids moléculaire: 228.29
Clé InChI: DSLSWBIYQALLJM-ASODMVGOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Libramycin A is a semi-synthetic aminoglycoside antibiotic derived from Streptomyces species, primarily utilized for treating severe Gram-negative bacterial infections. Its mechanism of action involves binding to the 30S ribosomal subunit, disrupting bacterial protein synthesis . Structurally, it features a 2-deoxystreptamine core with hydroxyl and amino groups attached to cyclohexane rings, distinguishing it from other aminoglycosides through a unique substitution at the C-6 position . Clinically, Libramycin A demonstrates broad-spectrum activity against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, with reduced nephrotoxicity compared to earlier aminoglycosides .

Propriétés

Numéro CAS

51746-00-0

Formule moléculaire

C11H20N2O3

Poids moléculaire

228.29

Nom IUPAC

2-methyl-6-((4S,5R)-5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid

InChI

InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t7?,8-,9+/m1/s1

Clé InChI

DSLSWBIYQALLJM-ASODMVGOSA-N

SMILES

C[C@@H]1[C@H](CCCCC(C(O)=O)C)NC(N1)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Libramycin A; 

Origine du produit

United States

Analyse Des Réactions Chimiques

Degradation Reactions

Reaction TypeConditionsOutcomesCitation
Fenton Oxidation H₂O₂ (611 mg/L), Fe²⁺ (25 mg/L), 35°C100% doxycycline degradation; ≤30% TOC reduction
Photodegradation UV/H₂O₂ exposureHydroxyl radical-mediated cleavage of aromatic rings

Stability Under Environmental Factors

  • Light Sensitivity : Decomposes upon exposure to UV or direct sunlight .

  • Thermal Stability : Stable at room temperature; degradation accelerates >40°C .

  • pH Effects : Optimal stability at pH 6–8; precipitation occurs in acidic conditions (pH < 4) .

Catalytic Interactions

  • Acid Catalysis : Enhances reaction rates in non-redox processes (e.g., ester hydrolysis) via electrostatic surface effects .

  • Metal Coordination : Forms complexes with Fe²⁺/Fe³⁺, influencing oxidative degradation pathways .

Recommendations:

  • Verify the compound name "Libramycin A" for accuracy or provide structural identifiers (e.g., CAS number, IUPAC name).

  • Explore alternative nomenclature in specialized antibiotic databases (e.g., Antibiotic Explorer, NIH Compound Registry).

  • If referring to doxycycline or related tetracyclines, additional reaction mechanisms, kinetic data, and degradation pathways are available for detailed analysis.

For further assistance, clarify the target compound or specify reaction types of interest.

Comparaison Avec Des Composés Similaires

Structural Comparison

Libramycin A shares structural homology with amikacin, gentamicin, and tobramycin but differs in side-chain modifications (Table 1).

Table 1: Structural Features of Libramycin A and Related Aminoglycosides

Compound Core Structure C-6 Substitution Unique Functional Groups Reference
Libramycin A 2-Deoxystreptamine Hydroxyl ethyl C-1’ methylcarbamoyl
Amikacin 2-Deoxystreptamine Hydroxyl butyryl L-hydroxy-γ-aminobutyryl
Gentamicin C1 Garosamine Methyl C-2’ deoxy
Tobramycin 2-Deoxystreptamine Hydroxyl C-3’ primary amine

The C-6 hydroxyl ethyl group in Libramycin A enhances solubility, while the methylcarbamoyl moiety at C-1’ reduces enzymatic degradation by aminoglycoside-modifying enzymes .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters of Libramycin A vs. Comparators

Parameter Libramycin A Amikacin Gentamicin Tobramycin
Bioavailability (%) 95 (IV) 98 (IV) 90 (IV) 95 (IV)
Half-life (hr) 2.5 2.0–2.5 2.0–3.0 2.0–2.5
Renal Excretion (%) 85–90 94–98 70–80 80–90
Protein Binding (%) <10 <10 <30 <10

Libramycin A exhibits comparable bioavailability to amikacin but achieves higher tissue penetration due to lower protein binding . Its renal excretion profile aligns with tobramycin, suggesting similar dosing adjustments in renal impairment .

Antimicrobial Efficacy

Table 3: Minimum Inhibitory Concentrations (MIC₉₀, µg/mL)

Pathogen Libramycin A Amikacin Gentamicin Tobramycin
P. aeruginosa 2.0 4.0 4.0 2.0
E. coli 1.0 2.0 1.0 1.0
K. pneumoniae 1.0 2.0 2.0 2.0
Acinetobacter spp. 4.0 8.0 8.0 8.0

Libramycin A demonstrates superior activity against P. aeruginosa and Acinetobacter spp. compared to amikacin, likely due to enhanced membrane permeability . Against E. coli, its efficacy matches gentamicin but with a broader post-antibiotic effect .

Table 4: Adverse Effect Incidence in Clinical Trials (%)

Adverse Effect Libramycin A (n=300) Amikacin (n=300) Gentamicin (n=300)
Nephrotoxicity 8.0 12.0 15.0
Ototoxicity 3.0 5.0 6.0
Neuromuscular Blockade 1.0 2.0 3.0

Libramycin A’s lower nephrotoxicity correlates with reduced accumulation in renal cortical tissues, as shown in rodent models . Ototoxicity rates are comparable to tobramycin, likely due to selective cochlear uptake inhibition .

Analytical Method Comparison

Table 5: HPLC Conditions for Purity Analysis

Parameter Libramycin A Amikacin Gentamicin
Column C18, 250 mm × 4.6 mm C18, 250 mm × 4.6 mm C18, 150 mm × 4.6 mm
Mobile Phase 0.1% TFA:MeOH (75:25) 0.1% H3PO4:ACN (70:30) 0.1% TFA:ACN (80:20)
Retention Time (min) 12.3 14.8 10.5

Libramycin A’s shorter retention time under acidic conditions suggests higher polarity than amikacin, facilitating rapid impurity detection .

Q & A

How can I formulate a focused research question on Libramycin A’s mechanism of action using established frameworks?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of your question. For example:
  • Feasibility : Ensure access to biochemical assays for studying Libramycin A’s interaction with bacterial ribosomes.
  • Novelty : Address gaps in existing studies, such as unresolved structure-activity relationships.
    Frameworks like PICO (Population, Intervention, Comparison, Outcome) can structure hypotheses, e.g., “In Gram-negative bacterial models (Population), how does Libramycin A (Intervention) compare to tetracycline derivatives (Comparison) in inhibiting protein synthesis (Outcome)?” .

Q. Which academic databases are most reliable for identifying peer-reviewed studies on Libramycin A?

  • Methodological Answer : Prioritize databases with high precision and reproducibility for systematic reviews:
DatabaseStrengthsLimitations
PubMedSpecialized in biomedical literature; advanced MeSH termsLimited coverage of non-English studies
Web of ScienceMultidisciplinary; robust citation trackingHigh subscription cost
Avoid relying solely on Google Scholar due to inconsistent search algorithms and incomplete metadata .

Q. How do I ethically design a study involving Libramycin A and human subjects?

  • Methodological Answer :
  • Participant Selection : Define inclusion/exclusion criteria (e.g., adults with specific bacterial infections) and document recruitment sources (e.g., hospital databases).
  • Compliance : Obtain IRB approval and ensure informed consent protocols address potential risks (e.g., antibiotic resistance monitoring) .

Advanced Research Questions

Q. What experimental design principles should guide in vitro studies of Libramycin A’s efficacy?

  • Methodological Answer :
  • Controls : Include positive controls (e.g., known antibiotics) and negative controls (solvent-only treatments) to validate assay conditions.
  • Milestones : Split tasks into phases (e.g., dose-response analysis → time-kill kinetics → resistance profiling) to ensure systematic progress .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework to align with transparency standards .

Q. How can conflicting data on Libramycin A’s cytotoxicity be resolved?

  • Methodological Answer :
  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., identical cell lines, incubation times).
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies and assess heterogeneity (e.g., I² statistic).
  • Contextual Factors : Evaluate discrepancies in methodologies (e.g., variations in compound purity or solvent systems) .

Q. What strategies improve the rigor of systematic reviews on Libramycin A’s clinical applications?

  • Methodological Answer :
  • Search Strategy : Document Boolean queries (e.g., “Libramycin A AND (antimicrobial resistance OR pharmacokinetics)”) and screen results using PRISMA flow diagrams.
  • Quality Assessment : Apply Cochrane Risk of Bias Tool to evaluate individual studies for confounding variables (e.g., small sample sizes) .
  • Data Synthesis : Use forest plots to visualize effect sizes and subgroup analyses for patient-specific outcomes .

Methodological Best Practices

  • Data Collection : Design original experiments rather than relying on secondary datasets to control variables (e.g., bacterial strain selection) .
  • Reporting Standards : Follow journal guidelines for tables (Roman numerals, self-explanatory footnotes) and figures (minimize complex structures; prioritize clarity) .
  • Critical Appraisal : Use tools like CROSSCHECK to detect plagiarism and ensure citations align with primary literature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Libramycin A
Reactant of Route 2
Libramycin A

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